Bumetanide Glucuronide

Description

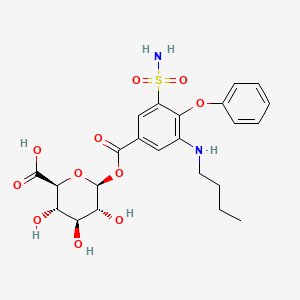

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEVQINQQGRZRQ-RZUKHUMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747236 | |

| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102623-14-3 | |

| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic and Cellular Mechanisms of Bumetanide Glucuronide Formation

The Role of UDP-Glucuronosyltransferases (UGTs) in Bumetanide (B1668049) Glucuronidation.jax.orgcore.ac.ukbibliotekanauki.pl

The conjugation of bumetanide with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net These enzymes play a pivotal role in the metabolism of a vast array of endogenous and exogenous compounds. nih.govnih.gov The process of glucuronidation typically renders compounds more water-soluble, facilitating their excretion from the body. nih.govnih.gov

Identification and Characterization of Specific UGT Isoforms Catalyzing Bumetanide Conjugation

While the metabolism of bumetanide to its glucuronide conjugate is a known pathway, detailed studies identifying all the specific human UGT isoforms responsible for this reaction are not extensively documented in the public domain. nih.govsemanticscholar.org The UGT superfamily is composed of several isoforms with overlapping substrate specificities, making the identification of the exact enzymes for a particular substrate challenging. nih.gov However, research on related compounds and general knowledge of UGT substrate preferences can provide some insights. For instance, the UGT1A and UGT2B subfamilies are the major hepatic enzymes involved in drug metabolism. xenotech.com Further research using recombinant human UGT isoforms would be necessary to definitively identify and characterize the specific UGTs that catalyze the formation of bumetanide glucuronide.

Kinetic Parameters and Regulatory Mechanisms of UGT-Mediated this compound Biosynthesis

The kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for bumetanide glucuronidation by specific UGT isoforms have not been widely published. Determining these parameters is essential for understanding the efficiency and capacity of the metabolic pathway. nih.gov The regulation of UGT-mediated biosynthesis is complex and can be influenced by various factors, including genetic polymorphisms and the presence of inhibitors or inducers of UGT enzymes. eur.nl For example, the co-product of the glucuronidation reaction, UDP, can act as a competitive inhibitor for the binding of the cofactor UDP-glucuronic acid (UDPGA). xenotech.com

Intracellular Localization and Membrane Transport in Glucuronidation Processes

The formation of this compound is not solely dependent on UGT enzymes but also on the transport of both the parent drug and its metabolite across intracellular membranes.

Endoplasmic Reticulum (ER) Transporters, including OAT2, in Substrate Permeation for Bumetanide Glucuronidation.jax.org

The active site of UGT enzymes is located within the lumen of the endoplasmic reticulum (ER). researchgate.net Therefore, bumetanide must first permeate the ER membrane to be accessible for glucuronidation. Research suggests that transporters play a role in this process. Specifically, the organic anion transporter 2 (OAT2), which is localized in the ER, is likely involved in the transport of bumetanide across the ER membrane. researchgate.net Studies in mouse primary cultured hepatocytes have shown that the knockdown of OAT2 reduces the formation of this compound. researchgate.net This indicates that OAT2 facilitates the entry of bumetanide into the ER, making it available to the UGT enzymes for conjugation.

Contribution of Hepatic Microsomal Systems to this compound Formation.jax.org

Hepatic microsomes, which are vesicles formed from the endoplasmic reticulum, are the primary site of drug metabolism, including glucuronidation. nih.gov In vitro studies using hepatic microsomes are crucial for investigating the formation of this compound. These systems contain the necessary UGT enzymes and a portion of the ER membrane transport machinery. researchgate.net The formation of an acylglucuronide of bumetanide has been detected in the plasma and bile of dogs, highlighting the role of hepatic metabolism. nih.gov The rate of glucuronidation in these systems is dependent on the integrity of the microsomal membrane and the availability of the cofactor UDPGA. xenotech.com

In Vitro Systems for Studying this compound Biosynthesis

Various in vitro systems are employed to study the biosynthesis of this compound and to understand the underlying mechanisms. These models are essential for characterizing the enzymes and transporters involved without the complexities of a whole organism.

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs): These are a standard tool for studying phase I and phase II metabolism, including glucuronidation. nih.govnih.gov They provide a rich source of UGT enzymes in their native membrane environment.

Recombinant UGT Isoforms: Expressing individual human UGT isoforms in cell lines allows for the precise identification of which enzymes are responsible for a specific metabolic reaction and for the determination of their kinetic parameters. nih.govnih.gov

Primary Cultured Hepatocytes: These cells closely mimic the in vivo environment and contain the full complement of metabolic enzymes and transporters. researchgate.net They are valuable for studying the interplay between transport and metabolism.

Subcellular Fractions: In addition to microsomes, other subcellular fractions can be used to investigate specific aspects of the glucuronidation process.

The table below summarizes findings from a study on bumetanide glucuronidation in different in vitro systems.

| In Vitro System | Observation | Implication | Reference |

| Mouse Primary Cultured Hepatocytes | Time-dependent increase of this compound formation. | Demonstrates active glucuronidation in a cellular model. | researchgate.net |

| Mouse Primary Cultured Hepatocytes | Inhibition of bumetanide glucuronidation by the anionic inhibitor nateglinide (B44641) (IC50 = 45.4 μM). | Suggests the involvement of an active transport process in the overall glucuronidation pathway. | researchgate.net |

| Mouse Liver Microsomes | Glucuronidation of bumetanide was not inhibited by nateglinide. | The inhibitory effect of nateglinide is not on the UGT enzyme itself but likely on a transporter upstream. | researchgate.net |

| HepaRG cells with OAT2 knockdown | Reduced formation of this compound without inhibiting bumetanide uptake into the cells. | Supports the role of OAT2 as an ER transporter facilitating bumetanide access to UGT enzymes. | researchgate.net |

Isolated Hepatocyte Systems for Metabolite Profiling

Isolated hepatocyte systems serve as a robust in vitro tool for studying the metabolism of xenobiotics in a cellular environment that closely mimics the in vivo liver. These systems have been instrumental in profiling the metabolites of bumetanide, including the formation of this compound.

Studies utilizing isolated hepatocytes from various species, including rats and mice, have demonstrated that these cells actively take up and extensively metabolize bumetanide. nih.govresearchgate.net Upon incubation with bumetanide, hepatocytes secrete the resulting metabolites into the surrounding buffer, allowing for their collection and analysis. nih.govresearchgate.net Research has identified at least one conjugated biotransformation product alongside hydroxylated metabolites in these systems. nih.govresearchgate.net Specifically, a time-dependent increase in the formation of this compound was observed in incubations with primary cultured mouse hepatocytes, confirming the role of these cells in the glucuronidation pathway. researchgate.net

The process begins with the uptake of bumetanide into the hepatocytes, which is not a simple diffusion but an active, carrier-mediated process. nih.gov Research has shown that bumetanide uptake is both energy-dependent and temperature-sensitive. nih.govnih.gov In isolated rat hepatocytes, the kinetics of uptake involve at least two saturable components: a high-affinity, sodium-dependent system and a low-affinity transport system. nih.gov This is further supported by studies in isolated skate hepatocytes, which also confirmed that bumetanide is transported by both Na+-dependent and Na+-independent mechanisms. nih.gov

Inhibition studies within these hepatocyte systems have provided further insight. The transport of bumetanide can be inhibited by various compounds, including probenecid, bile acids, and bromosulfophthalein. nih.gov For instance, taurocholic acid was found to be a competitive inhibitor of bumetanide uptake with a Ki of 24 µM. nih.gov More recent studies have highlighted the role of specific transporters located on the endoplasmic reticulum membrane. researchgate.net In mouse hepatocytes, the glucuronidation of bumetanide was inhibited by nateglinide (IC50 value of 45.4 μM), suggesting the involvement of an active transport step into the endoplasmic reticulum, where the UGT enzymes reside. researchgate.net

Table 1: Summary of Findings from Isolated Hepatocyte Studies on Bumetanide

| System | Key Finding | Details/Parameters | Reference |

|---|---|---|---|

| Isolated Rat Hepatocytes | Extensive metabolism of bumetanide. | Secretion of two hydroxylated and at least one conjugated metabolite into the buffer. | nih.govresearchgate.net |

| Isolated Rat Hepatocytes | Active, energy-dependent uptake. | Two saturable uptake components identified (high-affinity Na+-dependent and low-affinity). | nih.gov |

| Isolated Rat Hepatocytes | Inhibition of uptake. | Uptake inhibited by probenecid, bile acids. Taurocholic acid acts as a competitive inhibitor (Ki = 24 µM). | nih.gov |

| Primary Mouse Hepatocytes | Time-dependent formation of this compound. | Formation observed for up to 30 minutes. | researchgate.net |

| Primary Mouse Hepatocytes | Inhibition of glucuronidation. | Nateglinide inhibited glucuronide formation with an IC50 of 45.4 μM. | researchgate.net |

| Isolated Skate Hepatocytes | Na+-dependent and -independent uptake. | The apparent Km for the Na+-dependent portion was 58 +/- 24 µM. | nih.gov |

Recombinant Enzyme and Subcellular Fraction Assays for UGT Characterization

Identifying the specific enzymes responsible for bumetanide glucuronidation requires more targeted biochemical assays using subcellular fractions and recombinant enzymes. Glucuronidation is a Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the lumen of the endoplasmic reticulum. researchgate.netuniprot.orgxenotech.com The formation of an acylglucuronide is a known metabolic pathway for bumetanide, identified as a prominent metabolite in the plasma and bile of dogs. nih.govosti.gov

Subcellular Fraction Assays Liver microsomes, which are vesicles of fragmented endoplasmic reticulum, are a standard subcellular fraction used to study UGT activity in vitro. nih.govnih.gov These assays allow for the characterization of enzyme kinetics and inhibition. Interestingly, while the anionic inhibitor nateglinide inhibited bumetanide glucuronidation in intact mouse hepatocytes, it did not inhibit the process in mouse liver microsomes. researchgate.net This suggests that the inhibitor targets the transport of bumetanide into the endoplasmic reticulum rather than the UGT enzyme itself. researchgate.net This finding points to the importance of transporters like Organic Anion Transporter 2 (OAT2), which has been localized to the ER and implicated in bumetanide glucuronidation. researchgate.net Knockdown of OAT2 in HepaRG cells, a human liver cell line, led to a reduction in this compound formation. researchgate.net

Recombinant Enzyme Assays To pinpoint the specific UGT isoforms involved, researchers use panels of recombinant human UGT enzymes expressed in cell lines. bioivt.comcriver.com While direct studies on bumetanide are limited in publicly available literature, extensive research on the structurally similar loop diuretic, furosemide (B1674285), provides valuable insights. A study using a panel of recombinant UGTs demonstrated that UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and 2B7 were all capable of metabolizing furosemide. nih.gov However, based on kinetic parameters, UGT1A9 was identified as having the predominant role in both hepatic and renal glucuronidation of furosemide, with a potential secondary contribution from UGT1A1 in the liver. nih.gov Given the structural similarities, it is highly probable that UGT1A9 is also a key enzyme in the formation of this compound. UGT1A9 is a major UGT isoform expressed in both the liver and the kidney. xenotech.comnih.gov

These recombinant enzyme findings are often confirmed using chemical inhibition assays in human liver microsomes. criver.com For furosemide, selective inhibitors of the UGT1A family significantly decreased its glucuronidation, further supporting the primary role of UGT1A9. nih.gov

Table 2: UGT Isoforms Implicated in Loop Diuretic Glucuronidation

| Enzyme/System | Relevance to Bumetanide Glucuronidation | Evidence/Rationale | Reference |

|---|---|---|---|

| UGT Superfamily | Catalyzes the formation of this compound. | General mechanism for glucuronidation, located in the endoplasmic reticulum. | researchgate.netxenotech.com |

| UGT1A9 | Likely the primary enzyme responsible. | Identified as the predominant enzyme for the glucuronidation of the similar drug, furosemide, in human liver and kidney microsomes. It is a major hepatic and renal UGT. | nih.gov |

| UGT1A1 | Possible secondary contributor. | Showed activity towards furosemide and may contribute to hepatic glucuronidation. | nih.gov |

| OAT2 | Transporter facilitating access to UGTs. | An ER-localized transporter; its knockdown in HepaRG cells reduced this compound formation. | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid |

| Androstanediol-3-glucuronide |

| Androsterone glucuronide |

| Bile acids |

| Bromosulfophthalein |

| Bumetanide |

| This compound |

| Chenodeoxycholic acid |

| Cholate |

| Deoxycholic acid |

| Digitoxin |

| Estradiol 17P-glucuronide |

| Estrone |

| Estrone sulfate (B86663) |

| Etiocholanolone glucuronide |

| Fluconazole |

| Furosemide |

| Furosemide glucuronide |

| Iodipamide |

| Lesinurad |

| Losartan |

| Midazolam |

| Nateglinide |

| Phenylbutazone |

| Pregnenolone sulfate |

| Probenecid |

| Progesterone |

| Progesterone sulfate |

| Propofol |

| Quercetin |

| Raloxifene |

| Rosiglitazone |

| Sulfinpyrazone |

| Taurocholic acid |

| Torasemide |

| Triamterene |

| UDP-glucuronic acid |

Dispositional Dynamics and Transport of Bumetanide Glucuronide

Systemic Distribution and Elimination Pathways of Bumetanide (B1668049) Glucuronide

Bumetanide glucuronide is a principal metabolite of bumetanide, formed through the process of glucuronidation, a major phase II metabolic reaction. This process attaches a hydrophilic glucuronide moiety to the bumetanide molecule, increasing its water solubility and facilitating its elimination from the body. nih.govmedsafe.govt.nz The disposition of this compound is characterized by its distribution into bile and subsequent excretion primarily through urine and feces. drugs.com

Following administration, bumetanide and its metabolites, including this compound, are distributed into the bile. drugs.com In a study involving a patient with a biliary T-tube, 12.6% of a radiolabeled bumetanide dose was recovered in the bile as metabolites, which are principally glucuronide conjugates. drugs.com The primary routes of elimination for bumetanide and its metabolites are renal and fecal excretion. drugs.com Approximately 80% of a bumetanide dose is excreted in the urine and 10-20% in the feces within 48 hours. drugs.com The metabolites present in urine and bile are mainly in the form of glucuronide conjugates. drugs.com

The renal excretion of glucuronide conjugates is a complex process involving glomerular filtration and active tubular secretion mediated by various transport proteins. frontiersin.orgnih.gov Due to their hydrophilic nature, glucuronides have limited cell membrane permeability and require transporters for their movement across renal epithelial cells. frontiersin.org

Glomerular filtration allows for the passage of small molecules from the blood into the filtrate, but for highly protein-bound conjugates, this pathway is minor. nih.gov The major route for the renal elimination of many glucuronide conjugates is active tubular secretion in the proximal tubules. nih.gov This process involves uptake from the blood into the tubular cells via basolateral transporters and subsequent efflux into the urine via apical transporters. frontiersin.org

Key transporters involved in the renal handling of glucuronides include:

Basolateral Uptake: Organic Anion Transporters (OATs), such as OAT1 and OAT3, are located on the basolateral membrane of proximal tubule cells and mediate the uptake of glucuronides from the bloodstream into the cells. frontiersin.orgnih.gov

Apical Efflux: Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP4, and Breast Cancer Resistance Protein (BCRP) are located on the apical membrane and are responsible for the efflux of glucuronide conjugates into the urine. nih.govfrontiersin.org

Studies on various drug glucuronides have demonstrated the importance of these transporters. For example, probenecid, an inhibitor of OATs, has been shown to significantly decrease the renal clearance of diflunisal (B1670566) glucuronides, highlighting the role of active tubular secretion. nih.gov

Bumetanide and its metabolites, predominantly this compound, are excreted into the bile. medsafe.govt.nzdrugs.com This biliary excretion provides a pathway for the elimination of the compound from the liver into the gastrointestinal tract. nih.gov In hepatocytes, efflux transporters such as MRP2 and BCRP, located on the canalicular membrane, facilitate the movement of glucuronides into the bile. nih.gov

Once in the intestine, this compound can undergo enterohepatic recirculation. nih.gov This process involves the hydrolysis of the glucuronide conjugate back to the parent compound, bumetanide, by β-glucuronidase enzymes produced by the gut microbiota. annualreviews.org The re-formed bumetanide can then be reabsorbed into the systemic circulation, potentially prolonging its therapeutic effect. annualreviews.org Evidence for the enterohepatic recirculation of bumetanide and its glucuronide has been observed in animal models, where a decrease in this process was linked to reduced systemic exposure to bumetanide. nih.gov114.55.40

Transporter-Mediated Processes in this compound Disposition

The disposition of this compound is heavily reliant on the activity of various drug transporters. These proteins are essential for moving the hydrophilic glucuronide conjugate across cellular membranes in the liver and kidneys, facilitating its elimination. frontiersin.orgresearchgate.net

Organic Anion Transporters (OATs) are a family of uptake transporters crucial for the disposition of a wide array of endogenous and exogenous compounds, including many drug glucuronides. nih.govbibliotekanauki.pl They are primarily expressed in the kidneys and liver. frontiersin.org

In the kidneys, OAT1 and OAT3 are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of organic anions from the blood. nih.govmdpi.com OAT3, in particular, appears to play a more significant role in the renal uptake of glucuronide and sulfate (B86663) conjugates compared to OAT1. frontiersin.org Bumetanide itself is a substrate for OAT1, OAT3, and OAT4. researchgate.netmdpi.com Given that OAT3 transports a variety of glucuronide conjugates, it is highly probable that it is also involved in the renal uptake of this compound. frontiersin.orgnih.gov

The table below summarizes the role of key OATs in the transport of bumetanide and other glucuronides.

| Transporter | Location | Substrates | Role in Disposition |

| OAT1 | Kidney (Basolateral) | Bumetanide, various drugs and their conjugates mdpi.comresearchgate.net | Uptake from blood into renal proximal tubule cells for excretion. |

| OAT3 | Kidney (Basolateral), Liver frontiersin.orgnih.gov | Bumetanide, various drug glucuronides (e.g., estradiol-17β-glucuronide) researchgate.netnih.govamazonaws.com | Major transporter for the uptake of bumetanide and its glucuronide from blood into kidney and liver cells. frontiersin.orgresearchgate.net |

| OAT4 | Kidney (Apical) | Bumetanide, estrone-3-sulfate, dehydroepiandrosterone (B1670201) sulfate nih.govresearchgate.net | May mediate the reabsorption of certain organic anions from the tubular fluid back into the cells. nih.gov |

This table is based on available data for bumetanide and general transport mechanisms of glucuronides.

Multidrug Resistance-Associated Proteins (MRPs) are a family of efflux transporters that play a critical role in the elimination of a wide range of substances, including drug glucuronides. nih.govfrontiersin.org They are expressed in various tissues, including the liver, kidneys, and intestine. nih.gov

MRP2 and MRP4 are particularly important for the renal excretion of glucuronide conjugates. nih.gov Located on the apical membrane of renal proximal tubule cells, they mediate the efflux of these conjugates from the cells into the urine. frontiersin.org While direct studies on this compound and MRP4 are limited, the established role of MRP4 in the transport of other glucuronides, such as mycophenolic acid β-d glucuronide (MPAG), suggests its likely involvement in the efflux of this compound. nih.gov In hepatocytes, MRP2 is a key transporter for the biliary excretion of glucuronides, while MRP3 is responsible for their efflux into the blood. nih.govnih.gov Although bumetanide had no direct effect on MRP4-mediated urate transport in one study, furosemide (B1674285), another loop diuretic, was shown to inhibit it, suggesting potential interactions within this class of drugs and transporters. researchgate.netresearchgate.net

The following table details the functions of key MRPs in glucuronide transport.

| Transporter | Location | Substrates | Role in Disposition |

| MRP2 (ABCC2) | Liver (Canalicular), Kidney (Apical) nih.gov | Ezetimibe glucuronide, sorafenib (B1663141) glucuronide nih.govfrontiersin.org | Efflux of glucuronides into bile and urine. nih.gov |

| MRP3 (ABCC3) | Liver (Basolateral) | Curcumin glucuronide, fraxetin-O-glucuronides frontiersin.orgnih.gov | Efflux of glucuronides from hepatocytes into the bloodstream. |

| MRP4 (ABCC4) | Kidney (Apical), Liver (Basolateral) solvobiotech.com | Mycophenolic acid β-d glucuronide (MPAG), edaravone (B1671096) glucuronide nih.govnih.gov | Efflux of glucuronides into urine and from hepatocytes into the blood. nih.govnih.gov |

This table is based on available data for various glucuronides and the general functions of MRP transporters.

Role of Beta-Glucuronidase in the Deconjugation of this compound

Beta-glucuronidase (β-glucuronidase) is an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from glucuronidated compounds. nih.gov This process, known as deconjugation, can occur in various tissues but is particularly significant in the gut, where it is carried out by the resident microbiota. annualreviews.orgphysiology.org

In the context of this compound, β-glucuronidase plays a crucial role in enterohepatic recirculation. nih.govannualreviews.org After being excreted into the intestine via the bile, this compound can be hydrolyzed by bacterial β-glucuronidase back to its parent form, bumetanide. annualreviews.org This allows the reabsorption of the active drug, which can influence its pharmacokinetic profile and duration of action. annualreviews.org The activity of gut microbial β-glucuronidase can be influenced by various factors, which may have implications for the metabolism and bioavailability of drugs that undergo glucuronidation and enterohepatic cycling. physiology.orgapsgb.co.uk The deconjugation of glucuronides by β-glucuronidase is not limited to the gut; it has also been observed in other tissues, such as bone, where it can lead to the localized activation of compounds. nih.gov

Tissue and Organ-Specific Beta-Glucuronidase Activity in Relation to Glucuronide Hydrolysis

Beta-glucuronidases are a family of glycosidase enzymes that catalyze the breakdown of complex carbohydrates by hydrolyzing β-D-glucuronic acid residues from the non-reducing end of molecules like glycosaminoglycans. wikipedia.org This enzymatic activity is crucial for the metabolism and excretion of numerous endogenous and exogenous compounds, including drug metabolites. scbt.com In humans, β-glucuronidase is encoded by the GUSB gene and is primarily located in lysosomes, which are organelles within cells. wikipedia.org

The enzyme's activity is not uniform throughout the body. It is found in various tissues, and its presence in specific locations dictates where the hydrolysis of glucuronide conjugates occurs. In the gut, for instance, a brush border β-glucuronidase facilitates the conversion of conjugated bilirubin (B190676) into its unconjugated form, allowing for reabsorption. wikipedia.org This localized enzymatic action highlights how tissue-specific activity can influence the metabolic fate of glucuronidated compounds. The hydrolysis reaction reverses the detoxification process of glucuronidation, cleaving the glucuronic acid moiety from the substrate and releasing the original compound (aglycone). nih.govfrontiersin.org

Table 1: Location and Function of Human β-Glucuronidase

| Location | Primary Function | Reference |

| Lysosomes (various tissues) | Hydrolysis of β-D-glucuronic acid residues from mucopolysaccharides. | wikipedia.org |

| Gut (Brush Border) | Converts conjugated bilirubin to its unconjugated form for reabsorption. | wikipedia.org |

| General | Catalyzes the breakdown of glucuronides into glucuronic acid and an aglycone (parent compound). | scbt.com |

Impact of Deconjugation on Parent Compound Release and Subsequent Disposition

Deconjugation is the process by which β-glucuronidase enzymes reverse the effects of Phase II metabolism, splitting a glucuronide conjugate back into its parent compound and glucuronic acid. nih.gov This process is particularly significant for acyl-glucuronides, the class to which this compound belongs. Acyl-glucuronides can be unstable under normal physiological conditions, which can lead to the spontaneous hydrolysis back to the parent compound. abdominalkey.com

The release of the parent drug, bumetanide, following the deconjugation of its glucuronide metabolite significantly alters its disposition. Research in dogs has identified the acylglucuronide of bumetanide as a prominent metabolite present in plasma and bile, but notably absent from urine or feces. nih.gov This suggests a pathway where bumetanide is glucuronidated in the liver, excreted into the bile, and then transported to the intestine.

Once in the intestine, the deconjugation process releases free bumetanide, which can then be reabsorbed into the bloodstream. d-nb.info This cycle, known as enterohepatic recycling, effectively prolongs the presence and action of the parent drug in the body. d-nb.infonih.gov In situations of impaired renal function, the decreased excretion of the glucuronide conjugate can cause it to accumulate in the plasma, creating a "futile cycle" where it continuously hydrolyzes back to the parent compound, further altering its pharmacokinetics. abdominalkey.com

Table 2: The Process of Enterohepatic Recycling

| Step | Description | Reference |

| 1. Metabolism | The parent drug (e.g., bumetanide) undergoes glucuronidation in the liver. | nih.gov |

| 2. Biliary Excretion | The glucuronide conjugate is transported from the liver into the bile. | nih.govpmda.go.jp |

| 3. Intestinal Deconjugation | In the intestine, bacterial β-glucuronidases hydrolyze the conjugate, releasing the parent drug. | nih.govd-nb.info |

| 4. Reabsorption | The freed parent drug is reabsorbed from the intestine back into the portal circulation. | d-nb.info |

| 5. Recirculation | The reabsorbed drug returns to the liver and systemic circulation, prolonging its therapeutic effect. | nih.gov |

Contribution of Gut Microbiome Beta-Glucuronidase to Drug Disposition

The human gut microbiome harbors a vast and diverse population of bacteria that produce β-glucuronidase enzymes, collectively referred to as gut microbial β-glucuronidases (gmGUS). nih.govnih.gov These enzymes are critical players in the disposition of many drugs and other compounds. nih.gov Bacteria from a wide range of phyla, including the dominant Firmicutes and Bacteroidetes, are known to produce these enzymes. nih.govnih.gov

Table 3: Bacterial Phyla and Genera in the Human Gut Known to Exhibit β-Glucuronidase Activity

| Phylum | Representative Genera | Reference |

| Firmicutes | Roseburia, Faecalibacterium, Eubacterium | nih.govfrontiersin.orgnih.gov |

| Bacteroidetes | Bacteroides, Parabacteroides | nih.govfrontiersin.org |

| Proteobacteria | Escherichia | nih.govfrontiersin.org |

| Verrucomicrobia | (Mentioned as a producer phylum) | nih.gov |

Advanced Analytical Methodologies for Bumetanide Glucuronide Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

The accurate quantification of bumetanide (B1668049) glucuronide in biological matrices such as plasma and urine is critical for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the foundational separation techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the selective and sensitive quantification of bumetanide and its metabolites. nih.govnih.govresearchgate.net This technique combines the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

In a typical LC-MS/MS assay for bumetanide, the analyte is first extracted from the biological matrix, often human plasma, using techniques like solid-phase extraction. nih.gov Chromatographic separation is then achieved on a reverse-phase column, such as a C18 column, under isocratic or gradient elution conditions. nih.govnih.gov Detection by tandem mass spectrometry is commonly performed in the positive ionization mode using multiple reaction monitoring (MRM). nih.gov For bumetanide, the protonated precursor to product ion transition frequently monitored is m/z 365.2→240.2. nih.gov

The direct measurement of glucuronide metabolites using LC-MS/MS offers significant advantages over older methods that required enzymatic hydrolysis prior to analysis. scispace.com This direct approach provides quicker sample preparation and enhanced accuracy and precision, as issues with incomplete hydrolysis or analyte instability are circumvented. scispace.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Sensitivity

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net These characteristics make UPLC particularly well-suited for the analysis of complex biological samples containing multiple metabolites.

For instance, a UHPLC-MS/MS method was developed for the simultaneous determination of 12 antihypertensive drugs and 4 active metabolites, including bumetanide, from dried blood spots. nih.gov This method employed an Acquity UPLC BEH reversed-phase column for chromatographic separation. nih.gov The enhanced resolving power of UPLC is crucial for separating the target analytes from endogenous matrix components and other co-administered drugs, thereby improving the accuracy of quantification. nih.govresearchgate.net The use of UPLC can lead to shorter run times, which is beneficial for high-throughput analysis in clinical and preclinical studies. chemrj.org

Spectrometric Approaches for Structural Characterization and Identification of Bumetanide Glucuronide

Definitive identification and structural elucidation of this compound rely on advanced spectrometric techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for identifying and confirming the structure of drug metabolites. nih.govnih.gov In the case of this compound, MS analysis helps to determine the molecular weight and provides characteristic fragmentation patterns that confirm the identity of the molecule. This compound is an acyl glucuronide, a prominent metabolite detected in the plasma and bile of dogs. nih.govnih.gov

Electrospray ionization (ESI) is a common ionization technique used for the analysis of glucuronide conjugates. nih.gov In negative ion mode, a full scan mass spectrum will typically show the deprotonated molecule [M-H]⁻. nih.gov Subsequent fragmentation (MS/MS or MS³) of this ion can produce characteristic fragment ions of the glucuronic acid moiety, such as m/z 175 and m/z 113. nih.gov The ion at m/z 175 corresponds to the glucuronic acid fragment after a loss of water, which can further lose water and carbon dioxide to form the ion at m/z 113. nih.gov This predictable fragmentation pattern is a key diagnostic tool for identifying glucuronide conjugates. nih.govconicet.gov.ar

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides highly accurate mass measurements, which further aids in the confident identification of metabolites by allowing for the determination of their elemental composition. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete and unambiguous structural elucidation of metabolites. nih.govnih.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its three-dimensional structure.

In early studies, NMR spectroscopy, in conjunction with mass spectrometry, was used to identify several metabolites of bumetanide in rat urine, which arose from the metabolic alteration of the n-butyl side chain. nih.gov Although direct NMR data for this compound is not extensively detailed in the provided context, the application of ¹H and ¹³C NMR would be essential to confirm the site of glucuronidation on the bumetanide molecule and to determine the stereochemistry of the glycosidic bond. nih.gov

Bioanalytical Method Development and Validation for this compound in Preclinical Studies

The development and validation of bioanalytical methods are fundamental for obtaining reliable data in preclinical studies. pharmacompass.com These methods must be robust, accurate, and precise for the quantitative determination of bumetanide and its metabolites, including this compound, in various biological matrices. pharmacompass.com

The validation process for a bioanalytical method is guided by regulatory agencies and typically involves the assessment of several key parameters. nih.govpharmacompass.com These parameters ensure the reliability and reproducibility of the method.

A sensitive stable isotope dilution LC-MS/MS method for quantifying bumetanide in rat serum has been developed and validated, demonstrating accuracy and precision suitable for preclinical research. nih.gov In this study, the accuracy for bumetanide-spiked rat serum at concentrations of 2, 50, and 500 ng/mL were 111.5%, 97.2%, and 97.4%, respectively, with intra-day precision (%CV) of 8.5%, 2.2%, and 1.6%. nih.gov Such validated methods are crucial for accurately assessing the pharmacokinetic profile of bumetanide and its glucuronide metabolite in preclinical animal models.

Table 1: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Sensitivity (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within specified limits. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and assessed to ensure it does not compromise the integrity of the analysis. |

| Recovery | The efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |

LLOQ: Lower Limit of Quantification This table presents a generalized summary of bioanalytical method validation parameters. Specific criteria may vary based on regulatory guidelines.

Preclinical Investigation of Bumetanide Glucuronide S Role in Parent Drug Disposition

Species-Specific Metabolism and Glucuronidation Patterns in Animal Models

The metabolic fate of bumetanide (B1668049), a potent loop diuretic, exhibits significant variation across different animal species, which has profound implications for its pharmacokinetics and pharmacodynamics. A key metabolic pathway for bumetanide in certain species is the formation of bumetanide glucuronide, an acyl glucuronide. Understanding these species-specific differences is crucial for the appropriate selection of animal models in preclinical research and for the extrapolation of findings to humans.

Comparative Studies of this compound Formation and Disposition in Various Animal Species (e.g., dog, rat, mouse)

The metabolism of bumetanide is not uniform across preclinical species. In dogs, a prominent metabolic pathway is the formation of bumetanide acylglucuronide, which is found in plasma and bile but not in urine or feces. nih.gov This indicates that in dogs, glucuronidation is a significant route of metabolism, with the resulting conjugate being primarily eliminated through biliary excretion. nih.govnih.gov In contrast, rats exhibit a different metabolic profile for bumetanide. The primary route of biotransformation in rats involves the oxidation of the N-butyl side chain, leading to the formation of several alcohol metabolites. nih.govresearchgate.net The excretion of unchanged bumetanide in the urine of rats is negligible, indicating extensive metabolism. nih.gov While glucuronide formation is a major pathway in dogs, it is not the predominant route in rats, which instead favor oxidative metabolism. nih.govnih.gov

These differences in metabolic pathways have a direct impact on the diuretic activity of bumetanide in these species. In species where a significant portion of the administered dose is excreted as the unchanged, active drug in the urine, such as in humans and dogs, bumetanide exhibits potent diuretic effects. nih.gov Conversely, in species like the rat that extensively metabolize bumetanide into inactive metabolites before it can reach the renal tubules, the diuretic activity is comparatively weak. nih.gov

Table 1: Comparative Metabolism of Bumetanide in Different Species

| Species | Primary Metabolic Pathway(s) | Major Metabolite(s) | Excretion of Unchanged Drug in Urine | Diuretic Potency |

| Dog | Glucuronidation, Oxidation | Bumetanide acylglucuronide, Unidentified metabolites | Substantial | Potent |

| Rat | Oxidation of N-butyl side chain | Alcohol metabolites | Negligible | Weak |

| Mouse | Oxidation | Not specified | Not specified | Not specified |

Implications of Interspecies Differences in Glucuronidation for Preclinical Research Translation

The marked interspecies differences in bumetanide metabolism, particularly in the extent of glucuronidation, present a significant challenge for the translation of preclinical research findings to human clinical scenarios. rsc.orgdokumen.pub The choice of animal model can profoundly influence the observed pharmacokinetic and pharmacodynamic profiles of bumetanide and its metabolites.

For instance, the rat, which primarily relies on oxidative metabolism and shows weak diuretic effects, may not be an ideal model for studying the diuretic efficacy of bumetanide intended for human use, where the unchanged drug plays a more significant role. nih.gov The dog, with its more prominent glucuronidation pathway and substantial urinary excretion of active drug, appears to be a more pharmacologically relevant model in this regard. nih.govnih.gov

Furthermore, the differences in glucuronidation can affect the disposition of bumetanide and its potential for drug-drug interactions. Glucuronide conjugates are often substrates for efflux transporters, and variations in the expression and function of these transporters across species can lead to different patterns of distribution and elimination. frontiersin.orgnih.gov This can have implications for tissue-specific exposure to both the parent drug and its glucuronide metabolite.

The rapid elimination of bumetanide in rodents due to extensive metabolism reduces the translational value of rodent experiments for predicting human outcomes, particularly for non-diuretic applications where sustained plasma and brain concentrations are required. researchgate.net To address this, researchers have used inhibitors of oxidative metabolism, such as piperonyl butoxide (PBO), to prolong the half-life of bumetanide in rodents and create a pharmacokinetic profile that more closely resembles that in humans. researchgate.netnih.gov This approach, however, highlights the inherent limitations of standard rodent models for bumetanide research and underscores the importance of considering species-specific metabolism when designing and interpreting preclinical studies.

Impact of Glucuronide Formation and Disposition on Systemic and Tissue-Specific Availability of Bumetanide

The formation and subsequent disposition of this compound can significantly influence the systemic and tissue-specific availability of the parent drug, bumetanide. This is particularly relevant for understanding the drug's effects in target tissues beyond the kidney, such as the brain.

Assessment of this compound's Influence on Unbound Bumetanide Concentrations in Non-Human Primate Brain and Other Target Tissues

The formation of this compound, a more hydrophilic and often larger molecule, is generally expected to further limit its ability to cross the BBB. nih.gov Glucuronide conjugates typically have poor membrane permeability and rely on transporters for their movement across cellular barriers. frontiersin.org Therefore, the conversion of bumetanide to its glucuronide form in the periphery would likely decrease the amount of parent drug available to even attempt to cross the BBB.

Studies in rodents have shown that even with interventions to increase plasma concentrations of bumetanide, the resulting brain levels remain low. nih.gov For example, in rats pretreated with an inhibitor of bumetanide metabolism, the brain-to-plasma ratios of bumetanide were still very low, ranging from 0.004 to 0.022 across different brain regions. nih.gov This suggests that even if glucuronidation is inhibited, other factors like BBB efflux transporters still severely restrict brain entry. While non-human primates may have metabolic profiles more similar to humans, the fundamental properties of the BBB and the physicochemical characteristics of bumetanide and its glucuronide suggest that the formation of the glucuronide would not enhance, and would likely decrease, the brain availability of the parent drug.

Influence of Glucuronide Disposition on Cellular Uptake and Efflux of the Parent Drug in In Vitro Models

The disposition of this compound can indirectly influence the cellular uptake and efflux of the parent drug, bumetanide, through various mechanisms that can be investigated using in vitro models.

The formation of this compound within a cell, catalyzed by UDP-glucuronosyltransferases (UGTs), effectively traps the drug in a more hydrophilic form that cannot easily diffuse back out of the cell. nih.gov The elimination of this glucuronide from the cell is then dependent on the activity of efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). frontiersin.org If the rate of glucuronide formation and subsequent efflux is high, it can create a concentration gradient that favors the continued uptake of the parent drug into the cell.

Conversely, if the efflux of the glucuronide is slow or inhibited, the accumulation of the glucuronide within the cell could potentially lead to feedback inhibition of UGTs or other cellular processes. While direct evidence for this compound is limited, studies with other glucuronidated drugs have shown that the interplay between metabolism and transport is critical in determining intracellular drug concentrations. mdpi.com

In Vitro Pharmacological Models for Investigating Glucuronide-Parent Drug Dispositional Interactions

A variety of in vitro models are available to investigate the complex dispositional interactions between bumetanide and its glucuronide metabolite. These models allow for the systematic study of individual processes such as metabolism, transport, and their interplay in a controlled environment.

Subcellular Fractions: Liver and intestinal microsomes are commonly used to study the kinetics of bumetanide glucuronidation. nih.govmdpi.com These preparations contain active UGT enzymes and can be used to determine key kinetic parameters like Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). By comparing these parameters across species, researchers can gain insights into interspecies differences in metabolic capacity. mdpi.com

Cell-Based Assays: Cultured cell lines, such as Caco-2 cells (a model of the intestinal epithelium) and transfected cell lines expressing specific transporters (e.g., OATs, MRPs, BCRP), are invaluable for studying transport processes. wjgnet.com These models can be used to determine if bumetanide and its glucuronide are substrates for particular uptake or efflux transporters. frontiersin.orgnih.gov By measuring the transport of the compounds across cell monolayers, researchers can assess permeability and the impact of transporter inhibition.

Organoids and Microphysiological Systems: More advanced in vitro models, such as intestinal organoids and "gut-on-a-chip" or "liver-on-a-chip" systems, offer a more physiologically relevant environment for studying drug disposition. nih.gov These three-dimensional models contain multiple cell types and can better mimic the complex architecture and function of native tissues. nih.gov They can be used to investigate the combined effects of metabolism and transport on the disposition of bumetanide and the formation and fate of its glucuronide.

Table 2: In Vitro Models for Studying this compound Disposition

| In Vitro Model | Application for this compound Research | Key Information Obtained |

| Liver/Intestinal Microsomes | Studying the kinetics of bumetanide glucuronidation. | Vmax, Km, intrinsic clearance of glucuronide formation. |

| Transfected Cell Lines | Identifying specific transporters involved in the uptake and efflux of bumetanide and its glucuronide. | Substrate specificity for transporters like OATs, MRPs, and BCRP. |

| Caco-2 Cell Monolayers | Assessing intestinal permeability and efflux of bumetanide and its glucuronide. | Apparent permeability coefficients (Papp), efflux ratios. |

| Organoids/Microphysiological Systems | Investigating the interplay of metabolism and transport in a more physiologically relevant context. | Integrated view of absorption, metabolism, and disposition within a tissue-like structure. |

By utilizing these in vitro models, researchers can systematically investigate the factors that govern the formation and disposition of this compound and how these processes, in turn, influence the availability of the parent drug at its sites of action. This knowledge is essential for building accurate pharmacokinetic models and for better predicting the in vivo behavior of bumetanide in different species, including humans.

Studies on the Role of this compound in Transport Systems in Isolated Cells

The disposition of the parent drug, bumetanide, is heavily reliant on renal transport systems. Bumetanide is actively secreted from the blood into the renal tubules by organic anion transporters (OATs) located on the basolateral membrane of proximal tubule cells. researchgate.netnih.gov Specifically, studies have identified human OAT1 (hOAT1), hOAT3, and hOAT4 as transporters capable of mediating bumetanide uptake. researchgate.net There is some conflicting evidence regarding hOAT2, with some studies suggesting it does not transport bumetanide, while others list it as a substrate. researchgate.netnih.gov The parent drug also acts as a competitive inhibitor of these transporters, with hOAT3 being particularly sensitive. researchgate.net This active secretion is crucial for delivering the diuretic to its site of action on the apical side of the nephron. nih.gov

While direct studies on the transport of this compound in isolated cells are not extensively detailed in the available literature, general principles of drug conjugate transport provide a framework for its likely disposition. Glucuronide conjugates are often substrates for both basolateral uptake transporters, like OATs, and apical efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 and MRP4. nih.govescholarship.org This coordinated action facilitates vectorial transport from the blood, across the tubular cell, and into the urine for elimination. nih.gov For example, estradiol-17beta-d-glucuronide is a known substrate for both OATs and MRPs. nih.gov

However, the interaction of glucuronide metabolites with OATs can be complex and is not universal. Investigative studies using rat renal slices and isolated proximal tubules to examine the transport of various glucuronides, such as 4-acetamidophenyl-β-D-glucuronide (AG), found that these metabolites did not appear to be significant substrates for the rat's renal basolateral membrane OAT proteins. marshall.edu This suggests that the renal handling of glucuronides via OATs may be species-specific or that affinity for these transporters varies significantly between different glucuronidated compounds. marshall.edu

In preclinical studies involving dogs, a prominent acylglucuronide of bumetanide was detected in plasma and bile, but was notably absent in urine or feces. nih.govosti.gov This finding points towards significant biliary excretion, a process often mediated by MRP transporters in the canalicular membrane of hepatocytes. nih.govosti.gov The absence of the glucuronide in urine could imply that it is not a major substrate for renal OATs in that species or that it is efficiently hydrolyzed back to the parent drug before it can be excreted renally.

Table 1: Interaction of Parent Drug (Bumetanide) with Renal Transport Systems

| Transporter | Location | Interaction with Bumetanide | Reference |

|---|---|---|---|

| hOAT1 | Basolateral membrane (Kidney) | Substrate; involved in renal uptake | researchgate.netnih.gov |

| hOAT2 | Basolateral membrane (Kidney), Sinusoidal membrane (Liver) | Reported as both a substrate and not a substrate in different studies | researchgate.netnih.gov |

| hOAT3 | Basolateral membrane (Kidney) | Substrate; high-affinity transporter for loop diuretics | researchgate.netnih.gov |

| hOAT4 | Apical membrane (Kidney) | Mediates both uptake and efflux of bumetanide | researchgate.net |

| MRPs (e.g., MRP2, MRP4) | Apical membrane (Kidney), Canalicular membrane (Liver) | Hypothesized efflux transporters for this compound | nih.govescholarship.org |

Investigative Studies on Metabolic Stability and Transformation in Relevant Biological Systems

The metabolism of bumetanide is a key factor in its disposition and activity. While a substantial portion of a dose is excreted as unchanged drug, bumetanide also undergoes significant biotransformation. nih.govdrugbank.com The primary metabolic pathways involve oxidation of the N-butyl side chain to form alcohol derivatives and subsequent conjugation, principally with glucuronic acid, to form this compound. drugs.comnih.govnih.gov The enzyme responsible for this conjugation is UDP-Glucuronosyltransferase. nih.govsemanticscholar.org

The stability of this compound, an acyl glucuronide, is of significant preclinical interest. Acyl glucuronides can be chemically unstable and prone to hydrolysis, which can lead to the reformation of the parent drug. abdominalkey.com This process can contribute to a "futile cycle" of metabolism, particularly in states of renal impairment where the clearance of the glucuronide conjugate is decreased. abdominalkey.com The resulting accumulation of this compound in plasma increases the potential for it to hydrolyze back to active bumetanide, thereby altering the pharmacokinetic and pharmacodynamic profile of the parent drug. abdominalkey.com

Table 2: Known Metabolites of Bumetanide

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| This compound | Glucuronidation (Conjugation) | drugs.comnih.govsemanticscholar.org |

| 2'-alcohol derivative | Oxidation | drugs.com |

| 3'-alcohol derivative | Oxidation | drugs.com |

| 4'-alcohol derivative | Oxidation | drugs.com |

| N-desbutyl derivative | Oxidation | drugs.com |

| 3'-acid derivative | Oxidation | drugs.com |

| 4-[(4'-hydroxy)-phenoxy] analog | Oxidation | nih.gov |

Theoretical and Computational Approaches to Bumetanide Glucuronide Research

In Silico Prediction of Glucuronidation Sites and Kinetic Parameters.researchgate.netqps.com

In the realm of drug metabolism research, computational, or in silico, methods are increasingly employed to predict the metabolic fate of xenobiotics, including the glucuronidation of bumetanide (B1668049). semanticscholar.org These approaches offer a cost-effective and high-throughput means to assess potential metabolic pathways early in the drug development process. semanticscholar.orgljmu.ac.uk

Molecular Docking and Quantum Mechanical Studies in Glucuronide Formation

Molecular docking and quantum mechanical (QM) studies are powerful computational tools used to investigate the formation of bumetanide glucuronide at a molecular level. semanticscholar.orgstjamespharmacycollege.in Docking simulations can predict the binding orientation of bumetanide within the active site of UDP-glucuronosyltransferase (UGT) enzymes, the primary enzymes responsible for glucuronidation. semanticscholar.orgnih.gov By analyzing the proximity and geometry of the bumetanide molecule relative to the enzyme's catalytic residues and the cofactor UDP-glucuronic acid (UDPGA), researchers can identify the most likely sites of glucuronidation.

Quantum mechanical calculations further refine these predictions by modeling the electronic structure and reactivity of the bumetanide molecule. semanticscholar.org These methods can calculate the activation energies required for the glucuronidation reaction to occur at different positions on the molecule, providing a more quantitative prediction of the most favorable metabolic sites. nih.gov

Rule-Based and Statistical Approaches for Metabolite Prediction in Drug Metabolism.researchgate.netqps.com

Rule-based expert systems and statistical models represent another major category of in silico tools for predicting drug metabolism. semanticscholar.orgresearchgate.net

Rule-Based Systems: These systems, such as METEOR, utilize a comprehensive knowledge base of known biotransformations. researchgate.net By applying a set of predefined rules derived from extensive experimental data, these programs can predict the potential metabolites of bumetanide, including its glucuronide conjugates. researchgate.net While effective in identifying plausible metabolic pathways, these systems can sometimes over-predict the number of metabolites. researchgate.net

Statistical and Machine Learning Approaches: Statistical methods, including quantitative structure-activity relationship (QSAR) and machine learning models, are also employed. semanticscholar.orgacs.org These models are trained on large datasets of compounds with known metabolic profiles to identify correlations between molecular descriptors and metabolic outcomes. acs.org For bumetanide, these models can predict the likelihood of glucuronidation based on its physicochemical properties and structural features. semanticscholar.orgacs.org

Below is a table summarizing various computational approaches used in predicting drug metabolism:

| Computational Approach | Description | Application to this compound | Key References |

| Molecular Docking | Predicts the binding orientation of a ligand (bumetanide) within the active site of a protein (UGT). | Identifies potential sites on the bumetanide molecule that are accessible for glucuronidation by UGT enzymes. | semanticscholar.orgnih.gov |

| Quantum Mechanics (QM) | Calculates the electronic structure and reactivity of molecules. | Determines the energetic feasibility of glucuronide formation at different positions on the bumetanide molecule. | semanticscholar.orgstjamespharmacycollege.in |

| Rule-Based Expert Systems | Utilizes a database of known metabolic reactions to predict potential metabolites. | Predicts the formation of this compound based on established biotransformation rules. | researchgate.net |

| Statistical/Machine Learning | Uses statistical models to correlate molecular features with metabolic outcomes. | Predicts the probability of bumetanide undergoing glucuronidation based on its structural and chemical properties. | semanticscholar.orgacs.org |

Physiologically-Based Pharmacokinetic (PBPK) Modeling of Glucuronide Disposition.kuleuven.be

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, such as this compound, within the body. mdpi.comnih.gov These models integrate drug-specific physicochemical data with physiological information to predict concentration-time profiles in various tissues and fluids. mdpi.comnih.gov

Integration of In Vitro Glucuronidation and Transport Data into PBPK Models.kuleuven.be

A key aspect of developing a robust PBPK model for bumetanide and its glucuronide is the incorporation of in vitro experimental data. mdpi.comresearchgate.net This includes parameters such as:

Glucuronidation kinetics: Data from studies using human liver microsomes or recombinant UGT enzymes provide estimates of the intrinsic clearance (CLint) of bumetanide to form its glucuronide. researchgate.net This information is crucial for modeling the rate of metabolite formation. mdpi.com

Transporter activity: In vitro assays using cell lines that express specific uptake and efflux transporters help to quantify the role of these proteins in the disposition of both the parent drug and its glucuronide metabolite.

Prediction of In Vivo this compound Concentrations and Their Impact on Parent Drug Exposure.nih.gov

Once developed and validated, PBPK models can be used to predict the in vivo concentrations of this compound in various compartments, such as plasma, urine, and specific organs. nih.gov This predictive capability is particularly valuable for understanding the potential impact of the glucuronide metabolite on the pharmacokinetics of the parent drug, bumetanide. qps.com

A PBPK model for bumetanide was developed to predict its disposition in plasma and brain, highlighting the need for more data on metabolic intrinsic clearance and transport parameters for improved predictions. nih.gov

Structure-Activity/Property Relationships of this compound and its Analogues in Disposition

The study of structure-activity relationships (SAR) and structure-property relationships (SPR) for bumetanide and its analogues provides valuable insights into the molecular features that govern their disposition, including glucuronidation. nih.govnih.gov While direct SAR/SPR studies on this compound itself are limited, research on bumetanide derivatives offers relevant information. nih.govresearchgate.net

Systematic studies on a series of bumetanide derivatives have revealed key structural requirements for their diuretic activity, which is linked to their interaction with the Na-K-Cl cotransporter (NKCC2). nih.govnih.gov For example, the presence of an acidic group, like the carboxylic acid in bumetanide, is important for transporter inhibition. nih.gov Modifications to other parts of the molecule, such as the phenoxy and sulfamoyl groups, can alter the potency of these compounds. nih.gov

Future Research Directions and Translational Perspectives

Elucidating the Full Spectrum of UGTs and Transporters Governing Bumetanide (B1668049) Glucuronide Disposition and Interplay

A primary area for future research is the precise identification of the UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of bumetanide glucuronide. nih.govflinders.edu.au While glucuronidation is a known metabolic pathway for bumetanide, particularly the formation of an acylglucuronide, the specific UGT isoforms involved have not been fully characterized. nih.gov Research on the related diuretic, furosemide (B1674285), has identified a predominant role for UGT1A9, with potential contributions from UGT1A1. nih.gov Future studies should employ a panel of recombinant human UGT enzymes to screen for the capacity to metabolize bumetanide, thereby pinpointing the key hepatic and extrahepatic isoforms involved. nih.gov The liver is a major site for glucuronidation, but enzymes in the kidney and intestine also play crucial roles in drug metabolism. flinders.edu.auresearchgate.net

Once formed, the hydrophilic nature of this compound necessitates the involvement of transport proteins for its movement across cellular membranes. nih.govsdu.dkfrontiersin.org Future investigations must focus on identifying the specific uptake and efflux transporters that govern its disposition. Key transporter families to investigate include the organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) for uptake into organs like the liver and kidney, and the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) for efflux into bile and urine. nih.govsdu.dkfrontiersin.org Understanding the interplay between UGT metabolism and transporter-mediated disposition is critical, as this coordination dictates the metabolite's systemic exposure and elimination pathways. researchgate.net

Advancements in Predictive Modeling for Glucuronide Disposition and its Contribution to Overall Drug Disposition

The development and application of advanced predictive models represent a significant frontier in understanding glucuronide disposition. Physiologically-based pharmacokinetic (PBPK) modeling, in particular, offers a mechanistic approach to predict how this compound is handled in the body. nih.govdntb.gov.ua Future research should focus on developing a specific PBPK model for bumetanide and its glucuronide metabolite. Such a model would integrate in vitro data on UGT kinetics and transporter affinities with in vivo physiological parameters to simulate the metabolite's concentration-time profiles in various tissues. dntb.gov.uapharmajen.com

Furthermore, the concept of a transport-glucuronidation classification system could be applied to bumetanide. nih.gov This approach uses in vitro data on glucuronidation clearance and transporter efflux clearance to predict the in vivo importance of transporters on the systemic exposure of the glucuronide. nih.gov By classifying bumetanide based on these parameters, researchers could better anticipate potential drug-drug interactions involving the inhibition or induction of relevant UGTs or transporters. nih.gov These advanced modeling and simulation techniques are instrumental in translating preclinical data to clinical scenarios and improving the efficiency of drug development. pharmajen.comnih.gov

Investigative Studies on the Role of Glucuronide Hydrolysis by Beta-Glucuronidase in Modulating Parent Drug Availability in Preclinical Models

The hydrolysis of glucuronide metabolites back to the parent drug, catalyzed by the enzyme beta-glucuronidase, is a critical process that can significantly alter a drug's pharmacokinetics. covachem.comnih.gov This deconjugation can occur in various tissues and is particularly prominent in the gut, where bacterial beta-glucuronidases can facilitate the enterohepatic recycling of drugs. nih.govnih.gov Investigative studies in preclinical models are necessary to determine the extent to which this compound undergoes hydrolysis and how this process impacts the systemic availability of the active parent drug, bumetanide.

Development of Novel Research Tools and Methodologies for Comprehensive Glucuronide Characterization

Advancements in analytical and biochemical tools are essential for a deeper understanding of this compound. The development of highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate quantification of this compound in complex biological matrices like plasma, urine, and bile. scispace.comoup.com

Furthermore, the chemical or enzymatic synthesis of this compound standards is a vital research tool. scispace.comnih.gov Having a pure standard allows for definitive structural confirmation and accurate calibration in quantitative assays. nih.gov In vitro tools, such as incubations with human liver microsomes and recombinant UGT isoforms, are indispensable for characterizing metabolic pathways and identifying the specific enzymes involved. scispace.commdpi.com Future efforts should focus on refining these methodologies, for instance, by developing more stable and active recombinant enzyme systems or creating novel in vitro models that better replicate the in vivo environment by incorporating both metabolic enzymes and transporters. These advanced tools will enable a more comprehensive and accurate characterization of this compound's formation, disposition, and potential for reactivation.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Bumetanide Glucuronide in biological matrices?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, ethyl glucuronide and sulfate in urine are quantified using a simple dilution followed by LC-MS/MS with detection limits <25 ng/mL . Similar protocols can be adapted for this compound, ensuring stability during storage (e.g., urinary glucuronides remain stable for ≥4 months at –20°C ). Include internal standards (e.g., deuterated analogs) to correct for matrix effects and validate linearity, precision, and recovery per regulatory guidelines.

Q. How is this compound synthesized in vivo, and which enzymes are involved?

- Answer: Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A isoforms. For instance, SN-38 glucuronide (a camptothecin analog metabolite) is formed via UGT1A1 and UGT1A7 . To confirm enzymatic activity, use liver microsomes or recombinant UGTs in vitro, monitor cofactor (UDPGA) dependency, and validate with enzyme-specific inhibitors or genetic knockdown models.

Q. What are the key considerations for designing metabolic stability studies of this compound?

- Answer: Assess degradation kinetics in biological matrices (e.g., plasma, urine) under varying storage conditions. For example, plasma glucose degrades after one month at –20°C, but glucuronides are more stable . Include time-point sampling, pH control (to prevent acyl glucuronide hydrolysis), and enzyme inhibitors (e.g., β-glucuronidase blockers) to isolate stability profiles.

Advanced Research Questions

Q. How can Bayesian analysis resolve contradictions in estimating gluconeogenesis contributions using glucuronide enrichment data?

- Answer: Bayesian Markov Chain Monte Carlo (MCMC) simulations address measurement uncertainty by modeling posterior probability distributions for flux parameters. For hepatic glucose production, H5/H2 ratios from ²H-NMR of glucuronide are analyzed using 50 independent chains to derive mean and SD for glycogenolysis/gluconeogenesis fractions . This approach accounts for tracer positional enrichment variability and metabolic zonation effects, where periportal vs. pericentral hepatocytes may exhibit divergent G6P synthesis .

Q. What experimental strategies mitigate confounding effects of transporter-mediated glucuronide retention in tissue compartments?

- Answer: Bempedoic acid glucuronide, an OAT3 substrate, demonstrates transporter-dependent efflux . Use transporter knockout models (e.g., OAT3-deficient cells) or competitive inhibitors (probenecid) to isolate intracellular glucuronide accumulation. In intestinal studies, closed-loop perfusion with mesenteric blood collection quantifies basal barrier transport limitations, as shown for salicylamide glucuronide .

Q. How do developmental changes in UGT activity impact neonatal pharmacokinetic studies of this compound?

- Answer: Neonatal UDP-glucuronosyltransferase activity is underdeveloped, as shown in guinea pig models, leading to unconjugated bilirubin accumulation . For Bumetanide, validate age-dependent UGT expression (e.g., RT-qPCR) and correlate with glucuronide:parent drug ratios in plasma. Use pediatric hepatocyte models or humanized UGT mice to simulate developmental pharmacodynamics.

Q. What statistical frameworks are optimal for analyzing contradictory glucuronide enrichment data across plasma and urine matrices?

- Answer: Apply mixed-effects models to account for inter-subject variability and matrix-specific lag times (e.g., 30–60 min hepatic-to-bladder transit for urinary glucuronides ). Pair ANOVA with post-hoc tests (e.g., Tukey) to compare plasma vs. urinary enrichment trends, ensuring significance thresholds (p < 0.05) are adjusted for multiple comparisons .

Methodological Notes

- Data Contradiction Analysis: Discrepancies between plasma and urinary glucuronide data may arise from hepatic zonation or tracer metabolic fates. Use dual-tracer designs (e.g., ²H₂O and ¹³C-glucose) to disentangle gluconeogenesis/glycogenolysis contributions .

- Enzymatic Assay Optimization: For UGT activity assays, include positive controls (e.g., SN-38 glucuronidation ) and normalize to protein content or housekeeping enzymes (e.g., CYP3A4).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.